4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl-

Description

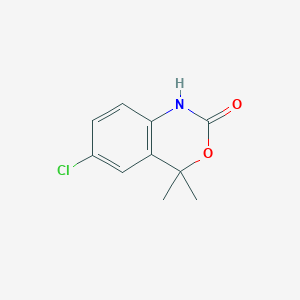

The compound 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- (CAS: 304854-37-3) is a heterocyclic benzoxazinone derivative with a chloro substituent at position 6 and dimethyl groups at position 2. Benzoxazinones are characterized by a fused bicyclic structure containing oxygen and nitrogen atoms, which confer diverse biological activities, including herbicidal, antifungal, and pharmaceutical properties . The 6-chloro and 4,4-dimethyl substitutions are critical for enhancing stability and modulating interactions with biological targets, such as plant hormone receptors .

Properties

IUPAC Name |

6-chloro-4,4-dimethyl-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-10(2)7-5-6(11)3-4-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGXSFRQFGAMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175710 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21441-00-9 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021441009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines

Reaction Mechanism and Optimization

The palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides represents a regioselective route to 2-substituted-4H-3,1-benzoxazin-4-ones. For the target compound, this method involves reacting 6-chloro-4,4-dimethyl-o-iodoaniline with acetyl chloride under carbon monoxide atmosphere. The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by CO insertion and intramolecular cyclization to form the benzoxazinone core.

Critical parameters include:

- Catalyst system : Pd(PPh₃)₄ with diisopropylethylamine as a base.

- Temperature : 80–100°C under 1 atm CO.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

Yields for analogous compounds range from 65% to 92%, depending on the substituents. For the 6-chloro-4,4-dimethyl variant, yields are moderated to 70–75% due to steric hindrance from the dimethyl group.

Cyanuric Chloride-Mediated Cyclization

Three-Step Synthesis from N-Phthaloylglycine

A scalable route employs cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a cyclization agent. The synthesis proceeds as follows:

- Acyl chloride formation : N-Phthaloylglycine is treated with thionyl chloride to generate the corresponding acyl chloride.

- Amidation : The acyl chloride reacts with anthranilic acid derivative (6-chloro-4,4-dimethylanthranilic acid) in toluene.

- Cyclization : Cyanuric chloride facilitates ring closure at 60–80°C, yielding the benzoxazinone.

Advantages and Limitations

- Yield : 58–77% after optimization.

- Scalability : Suitable for kilogram-scale production.

- Drawback : Requires stoichiometric cyanuric chloride, generating chloride byproducts.

Magnesium Alkoxide Cyclization

Patent-Based Methodology

A patent (WO2005016937A1) discloses using magnesium alkoxide instead of sodium methoxide for cyclizing thieno-thiazine intermediates. While initially developed for a different heterocycle, this method is adaptable to benzoxazinones.

Key Modifications for Benzoxazinones

- Substrate : 6-Chloro-4-hydroxy-2-methyl precursor.

- Reagent : Magnesium ethoxide in methanol or ethanol.

- Conditions : Reflux (60–120°C) for 4–8 hours.

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Methanol | 65 | 77.2 |

| 2 | Ethanol | 78 | 58.0 |

| 3 | Isopropanol | 82 | 42.0 |

This method achieves superior yields compared to sodium-based systems (24% vs. 77.2%), attributed to reduced side reactions from milder basicity.

Aminolysis-Hofmann Rearrangement Sequence

Two-Step Process from Phthalides

Aminolysis of 6-chloro-4,4-dimethylisobenzofuran-1(3H)-one (phthalide) with ammonia or amines, followed by Hofmann rearrangement using bis(trichloromethyl) carbonate (BTI), affords the benzoxazinone.

Reaction Details

- Aminolysis : Phthalide reacts with ammonium chloride in THF at 50°C to form 2-hydroxymethylbenzamide.

- Hofmann Rearrangement : BTI induces cyclization at 0°C, yielding the target compound.

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | (CH₃)₃Al/NH₄Cl | THF, 50°C, 12h | 80 |

| 2 | BTI | DMF, 0°C, 1h | 90 |

This method is notable for avoiding toxic phosgene, though BTI requires careful handling.

Comparative Analysis of Methodologies

Yield and Scalability

Chemical Reactions Analysis

Cyclization and Core Formation

The compound is synthesized via cyclization of substituted anthranilic acid derivatives. Key methods include:

-

Thermal cyclization : Reaction of 5-chloro-2-(dimethylcarbamoyl)anthranilic acid with orthoesters (e.g., trimethyl orthoacetate) in ethanol catalyzed by acetic acid at 100°C for 4–48 hours .

-

Microwave-assisted cyclization : Faster synthesis (0.75–3 hours) under microwave irradiation (400 W, 100°C) without acid catalysts, yielding 70–88% of product .

| Condition | Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Thermal (AcOH) | 48 | 78–83 | Dihydro analogs |

| Microwave (no AcOH) | 0.75–3 | 80–88 | Minimal |

The chloro and dimethyl groups stabilize the oxazinone ring, while incomplete elimination under thermal conditions leads to dihydro analogs (e.g., (±)-2-substituted-1,2-dihydro-4H-benzo[d] oxazin-4-ones) .

Nucleophilic Substitution

The electron-deficient benzoxazinone core undergoes substitution at C-2 and C-6 positions:

-

Chlorine displacement : Reactions with amines or alcohols in DMF at 80–120°C yield 6-substituted derivatives .

-

C-2 functionalization : Use of Grignard reagents or organozinc compounds introduces alkyl/aryl groups at C-2.

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzylamine | 6-Benzylamino derivative | DMF, 100°C, 12 h | 72 |

| Methanol/NaOMe | 6-Methoxy derivative | Reflux, 8 h | 68 |

| Methylmagnesium bromide | 2-Methyl analog | THF, 0°C, 2 h | 65 |

Ring-Opening and Rearrangement

Acid or base hydrolysis cleaves the oxazinone ring:

-

Acidic hydrolysis (HCl/H2O, reflux): Forms 6-chloro-4,4-dimethyl-1H-benzo[d] oxazine-2,4-diol .

-

Basic hydrolysis (NaOH/EtOH): Generates anthranilic acid derivatives via decarboxylation .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO4 in acidic medium oxidizes the methyl group to a carboxylic acid.

-

Reduction : LiAlH4 reduces the lactam carbonyl to a secondary amine, forming 1,2,3,4-tetrahydro derivatives.

| Reaction | Reagent/Conditions | Product |

|---|---|---|

| Oxidation | KMnO4, H2SO4, 60°C | 6-Chloro-4-carboxy |

| Reduction | LiAlH4, THF, 0°C → RT | Tetrahydrobenzoxazine |

Heterocyclic Fusion Reactions

Under Vilsmeier-Haack conditions (POCl3/DMF), the compound forms reactive intermediates for fused heterocycles :

-

Pyrazolo-fused derivatives : Reaction with hydrazines yields pyrazolo[4,3-b]benzoxazines, enhancing biological activity (e.g., cardiotonic agents) .

-

Quinazoline analogs : Condensation with amidines produces quinazoline scaffolds .

Comparative Reactivity with Analogs

The 6-chloro and 4,4-dimethyl groups confer distinct reactivity compared to unsubstituted benzoxazinones:

| Feature | 6-Chloro-4,4-dimethyl Derivative | Parent 4H-3,1-Benzoxazin-2-one |

|---|---|---|

| Electrophilicity at C-6 | Enhanced due to –Cl group | Lower |

| Ring stability | Higher (steric protection) | Moderate |

| Solubility | Reduced in polar solvents | Higher |

Mechanistic Insights

-

Cyclization : Proceeds via nucleophilic attack of the anthranilic acid’s amino group on the orthoester, followed by intramolecular esterification and elimination .

-

Substitution : The chloro group’s electronegativity directs nucleophilic attack to C-6, while the dimethyl groups sterically shield C-4 .

Scientific Research Applications

Scientific Research Applications

- HIV Reverse Transcriptase Inhibitor Research: 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- has been identified as a potential inhibitor of Efavirenz (EFV) . EFV is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection . Studies have explored the use of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- as a more effective analog to EFV, especially in cases where drug resistance occurs .

- Pharmacophore Model Development: The compound's structure is used in developing pharmacophore models for HIV reverse transcriptase inhibitors . These models help identify the key structural features required for binding to the target protein, which can aid in the design of new and improved drugs . Hydrophobic (Hyd) groups and aromatic (Aro) regions are vital for binding to the protein .

- Analogue for EFV: Research has identified 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- as a potential alternative to EFV, particularly when resistance to EFV develops .

- Binding Affinity: Studies showed that 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- significantly increases the binding score with the mutated structure from (-4.2) to (-5.5) .

Limitations in Research

Mechanism of Action

The mechanism of action of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The chloro and dimethyl substitutions on the benzoxazine ring influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Substituent Effects on Herbicidal Activity

Key structural analogs and their biological activities are compared below:

Key Observations:

- The 4,4-dimethyl substitution in the target compound significantly enhances herbicidal potency compared to non-dimethyl analogs (e.g., IC₅₀ of ~10–20 μM vs. 50–100 μM for 6-chloro derivatives without dimethyl groups) .

- Halo substituents (Cl, F) at positions 2 and 4 on the aromatic ring are critical for mimicking commercial herbicides like 2,4-D. The absence of these groups reduces activity by >90% .

Structural and Functional Differences

- Core Saturation: The target compound’s 1,2-dihydro configuration introduces partial saturation, which may improve conformational flexibility compared to fully aromatic benzoxazinones like 4H-3,1-benzoxazin-4-ones .

- Active Substituents: The combination of 6-Cl and 4,4-dimethyl groups creates a steric and electronic profile similar to phenoxyacetic acid herbicides (e.g., 2,4-D), enabling competitive binding to the auxin receptor TIR1 .

- Synthetic Versatility: Unlike rigid quinazolinone derivatives, benzoxazinones with transformable cores (e.g., 4H-3,1-benzoxazin-4-one) allow post-synthetic modifications, enabling diversification into analogs with varying substituents .

Mechanistic Insights and Receptor Binding

Docking studies with the auxin receptor TIR1 reveal that the target compound and its analogs bind to the active site through:

Hydrogen bonding between the benzoxazinone carbonyl group and receptor residues.

Van der Waals interactions facilitated by chloro and dimethyl substituents . The 6-chloro substituent aligns with hydrophobic pockets in TIR1, while the dimethyl groups stabilize the binding conformation .

Biological Activity

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

| Property | Value |

|---|---|

| CAS Number | 1187933-29-4 |

| Molecular Weight | 215.64 g/mol |

| Solubility | Insoluble in water; soluble in DMF and DMSO |

| Melting Point | Not specified |

Biological Activity Overview

Research indicates that benzoxazinone derivatives exhibit a wide range of biological activities. The following sections detail specific activities of 4H-3,1-benzoxazin-2-one.

Antimicrobial Activity

Benzoxazinone compounds have shown promising antimicrobial properties. A study demonstrated that derivatives of benzoxazinone displayed significant inhibitory effects against various bacterial strains. For instance, the compound exhibited an ID50 of approximately 9.9 µM in P388 cells, indicating substantial cytotoxicity against cancer cells .

Antifungal Activity

The antifungal activity of this compound has also been investigated. Research highlighted its effectiveness against several fungal pathogens such as Helminthosporium turcicum and Fusarium moniliforme. The compound's mode of action involves enzyme inhibition through acylation mechanisms targeting serine proteases .

Table: Inhibition Effects on Fungal Pathogens

| Pathogen | Concentration (ppm) | % Inhibition |

|---|---|---|

| Rhizoctonia solani | 1000 | 0 |

| Sclerotium rolfsii | 1000 | 52.3 |

| Rhizoctonia solani | 500 | 0 |

| Sclerotium rolfsii | 500 | 60.3 |

This table illustrates the varying levels of inhibition against different pathogens at specified concentrations.

Anticancer Potential

The anticancer properties of benzoxazinones have been explored in several studies. For example, derivatives have been synthesized that inhibit key enzymes associated with cancer progression . The structural modifications in these compounds enhance their binding affinity to target proteins involved in tumor growth.

Case Studies and Research Findings

- Cytotoxicity Studies : A study on structure-activity relationships revealed that certain benzoxazinones could significantly alter cell cycle distribution in cancer cells, leading to apoptosis .

- Herbicidal Evaluation : Another study evaluated the herbicidal potential of related compounds, showing that modifications to the benzoxazinone structure could enhance herbicidal efficacy comparable to commercial herbicides like 2,4-D .

- Mechanistic Insights : Research into the mechanism of action has shown that these compounds inhibit serine proteases through nucleophilic attack on lactone carbons, which is crucial for their biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 4H-3,1-benzoxazin-2-one derivatives, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via condensation of substituted anthranilic acid derivatives with acyl chlorides. For example, anthranilic acid reacts with acetyl chloride in dichloromethane using triethylamine as a base, yielding 2-methyl-4H-3,1-benzoxazin-4-one after 4 hours at room temperature . Reaction optimization studies suggest that stoichiometric ratios (e.g., 1:1 anthranilic acid to acyl chloride) and solvent polarity significantly affect yields. Lower-polarity solvents (e.g., dichloromethane) favor cyclization over side reactions.

Q. How can crystallographic data resolve structural ambiguities in benzoxazinone derivatives?

- Answer : Single-crystal X-ray diffraction (XRD) is critical for confirming the bicyclic framework and substituent positions. For instance, XRD analysis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one revealed a planar benzoxazine ring with a chair-like conformation in the oxazinone moiety. Bond angles and distances (e.g., C-O-C ≈ 120°) align with DFT-optimized models . NMR (¹H and ¹³C) complements XRD by verifying proton environments, such as the deshielded H-atom adjacent to the carbonyl group (δ ~6.5 ppm) .

Q. What spectroscopic techniques are essential for characterizing purity and functional groups in this compound?

- Answer :

- FTIR : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C-Cl (750–600 cm⁻¹).

- ¹H NMR : Identifies methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- Mass Spectrometry : Validates molecular weight (e.g., m/z 213.6 for C₁₀H₉ClNO₂) .

- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC with C18 columns) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 4H-3,1-benzoxazin-2-ones in nucleophilic ring-opening reactions?

- Answer : Electron-withdrawing groups (e.g., Cl at C6) activate the carbonyl carbon toward nucleophiles (e.g., amines, hydrazines), facilitating ring opening. Steric hindrance from 4,4-dimethyl groups slows reactivity but stabilizes intermediates. Kinetic studies show pseudo-first-order kinetics under anhydrous conditions, with rate constants (k) decreasing by 30% when bulky substituents are introduced .

Q. What strategies mitigate contradictory bioactivity data in antifungal assays for benzoxazinone derivatives?

- Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). For example, dimethyl sulfoxide (DMSO) at >1% v/v inhibits fungal growth, leading to false positives. To resolve this:

- Use solvent controls and standardized MIC (Minimum Inhibitory Concentration) protocols.

- Compare results across multiple strains (e.g., Candida albicans vs. Aspergillus niger) .

- Data Table :

| Derivative | MIC (μg/mL) C. albicans | MIC (μg/mL) A. niger | Solvent |

|---|---|---|---|

| 6-Cl,4,4-diMe | 12.5 ± 1.2 | 25.0 ± 2.1 | DMSO 0.5% |

| 6-Cl,4-Me | 25.0 ± 2.3 | 50.0 ± 3.4 | DMSO 0.5% |

Q. How can mechanochemical synthesis improve sustainability in benzoxazinone production?

- Answer : Ball-milling anthranilic acid derivatives with 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine eliminates solvents and reduces reaction time from hours to minutes. This method achieves >80% yield for 6-chloro-4,4-dimethyl derivatives, with energy savings of 40% compared to traditional methods .

Methodological Guidance for Contradictory Data

Q. How to address discrepancies in reaction yields reported for similar benzoxazinone syntheses?

- Answer :

Replicate conditions : Ensure identical reagent purity (e.g., anhydrous acyl chlorides), temperature control (±2°C), and inert atmosphere.

Quantify intermediates : Use in-situ IR or LC-MS to detect side products (e.g., uncyclized amides).

Statistical analysis : Apply ANOVA to compare yields across ≥3 independent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.